molecular formula C13H13NO2 B11719018 Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B11719018
M. Wt: 215.25 g/mol
InChI Key: CABKYOUETSTTNE-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group at the 2-position and a phenyl group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-phenyl-1H-pyrrole-2-carboxylate can be achieved through various methods. One common approach involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate, yielding the desired product in high yield . Another method involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed: The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and various functionalized derivatives.

Scientific Research Applications

Ethyl 3-phenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a pyrrole ring.

    Ethyl 2-phenyl-1H-pyrrole-3-carboxylate: Similar but with different substitution patterns on the pyrrole ring.

    Ethyl 1H-pyrrole-2-carboxylate: Lacks the phenyl group at the 3-position.

Uniqueness: Ethyl 3-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group and a phenyl group on the pyrrole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 3-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)12-11(8-9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3

InChI Key

CABKYOUETSTTNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC=CC=C2

Origin of Product

United States

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